molecular formula C22H14N2O4S B2803225 4-(benzofuran-2-carbonyl)-3-hydroxy-5-phenyl-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618369-74-7

4-(benzofuran-2-carbonyl)-3-hydroxy-5-phenyl-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2803225
M. Wt: 402.42
InChI Key: IHVLIVWYCNWQOM-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the molecule.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants, reagents, and conditions.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are commonly used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. The functional groups present in the molecule can give an idea about its reactivity.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, etc.


Scientific Research Applications

Synthesis Techniques and Characterization

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-5-phenyl-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one and its derivatives have been a focus of research in the context of synthetic chemistry. Researchers have developed various synthesis techniques for related compounds. For instance, Idrees, Kola, and Siddiqui (2019) reported an efficient synthesis method for creating derivatives integrated with benzofuran and pyrazole moieties, emphasizing the simplicity and efficiency of their approach (Idrees, Kola, & Siddiqui, 2019). Similarly, Bade and Vedula (2015) described a novel, simple, and efficient synthesis of related compounds via a one-pot, four-component condensation reaction (Bade & Vedula, 2015).

Antimicrobial Applications

A significant area of application for this compound and its derivatives is in antimicrobial research. Several studies have evaluated their effectiveness against various microorganisms. Idrees, Kola, and Siddiqui (2019) found that some derivatives exhibit promising antimicrobial activities (Idrees, Kola, & Siddiqui, 2019). Additionally, Abdel-Wahab, Abdel‐Aziz, and Ahmed (2008) investigated the antimicrobial activity of new 3‐Substituted 5‐(Benzofuran‐2‐yl)‐pyrazole derivatives, demonstrating their potential in this field (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).

Antitumor Applications

The compound's derivatives have also shown potential in antitumor research. El-Zahar et al. (2011) synthesized a series of derivatives and evaluated their cytotoxic activity, indicating their potential as antitumor agents (El-Zahar et al., 2011).

Antioxidant Applications

Research into the antioxidant properties of related compounds has also been conducted. Rangaswamy, Kumar, Harini, and Naik (2017) synthesized a new class of functionalized derivatives, evaluating them for their antimicrobial and antioxidant activities, demonstrating their efficacy in this domain (Rangaswamy et al., 2017).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, environmental impact, etc.


Future Directions

This could involve potential applications of the compound, areas for further research, etc.


properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-phenyl-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4S/c25-19(16-12-14-8-4-5-9-15(14)28-16)17-18(13-6-2-1-3-7-13)24(21(27)20(17)26)22-23-10-11-29-22/h1-12,18,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVLIVWYCNWQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzofuran-2-carbonyl)-3-hydroxy-5-phenyl-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

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